Demexiptiline

Description

Historical Context of Tricyclic Antidepressant Research

The landscape of psychiatric pharmacotherapy was significantly reshaped in the mid-20th century with the advent of antidepressants. Tricyclic antidepressants (TCAs) emerged from research in the early 1950s, initially stemming from investigations into antihistamines and antipsychotic agents wikipedia.orgpsychologytoday.comnih.govresearchgate.net. The discovery of imipramine, a compound initially explored for antipsychotic properties, revealed potent antidepressant effects, marking a pivotal moment in the treatment of mood disorders nih.govresearchgate.net. This breakthrough spurred further research, leading to the development of numerous related compounds, all characterized by a distinctive three-ring chemical structure wikipedia.orgpsychologytoday.comnih.gov.

TCAs became the first line of pharmacological treatment for major depressive disorder (MDD) for several decades, offering a significant advancement over previous therapeutic modalities such as opiates and shock therapy wikipedia.orgmidcitytms.com. Their mechanism of action was later understood to involve the inhibition of neurotransmitter reuptake, primarily serotonin (B10506) and norepinephrine (B1679862), thereby increasing their availability in the synaptic cleft and influencing mood regulation wikipedia.orgnih.govontosight.aidrugbank.comncats.ioncats.io. While TCAs have been largely superseded in global clinical practice by newer antidepressant classes like SSRIs and SNRIs due to their side-effect profiles, they remain an important part of the historical development of psychopharmacology and are still considered in specific therapeutic contexts wikipedia.orgnih.govmidcitytms.com.

Academic Classification and Structural Profile within Neuroactive Compounds

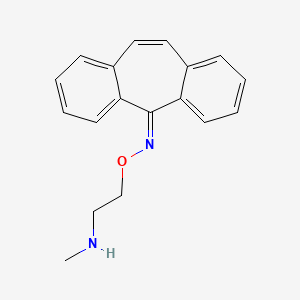

Demexiptiline is academically classified as a tricyclic antidepressant (TCA) ontosight.aidrugbank.comncats.ioncats.ionih.govwikipedia.orgmedkoo.com. It is also recognized as a benzenoid aromatic compound, a broad category encompassing molecules with one or more benzene (B151609) rings drugbank.comnih.gov. Structurally, this compound features the characteristic three-ring core common to TCAs, specifically a dibenzo[a,d]cycloheptene system. Its chemical identity is further defined by an oxime linkage and a methylaminoethyl side chain wikipedia.orgmedkoo.com.

The compound's primary pharmacological action, consistent with its classification as a TCA, is its role as a norepinephrine reuptake inhibitor ontosight.aidrugbank.comncats.ioncats.iowikipedia.orgmedkoo.com. This mechanism is key to its neuroactive properties, as it enhances the concentration of norepinephrine in the brain's synapses, which is believed to contribute to its antidepressant effects. Some sources also suggest potential anticholinergic and sedative effects due to interactions with histamine (B1213489) and acetylcholine (B1216132) receptors ontosight.ai.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18/h2-11,19H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDQWOMFMIJKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18059-99-9 (hydrochloride) | |

| Record name | Demexiptiline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40179441 | |

| Record name | Demexiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24701-51-7 | |

| Record name | Demexiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24701-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demexiptiline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demexiptiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demexiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMEXIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX738UZ5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-233 | |

| Record name | Demexiptiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthetic Chemistry and Structural Elucidation Research

Established Synthetic Pathways for Demexiptiline Discovery

The synthesis of this compound is generally understood to proceed through a well-defined, multi-step chemical process, typically involving the conversion of a precursor ketone into an oxime, followed by alkylation. The foundational synthetic route, as described in chemical literature, begins with dibenzosuberenone.

The established pathway involves two key steps:

Oxime Formation: Dibenzosuberenone is reacted with hydroxylamine. This reaction yields the corresponding ketoxime, which serves as an intermediate in the synthesis. wikipedia.orgsmolecule.com

Alkylation: The ketoxime intermediate then undergoes a base-catalyzed alkylation reaction. The alkylating agent used is typically chloroethylmethylamine (ClCH₂CH₂NHCH₃). This step introduces the side chain characteristic of this compound, forming the final compound. wikipedia.orgsmolecule.com

For pharmaceutical applications, the free base is often converted into its hydrochloride salt, which can enhance solubility and stability. smolecule.com

Table 1: Established Synthetic Pathway for this compound

| Step | Starting Material/Reagent | Intermediate/Product | Reaction Type | Citation |

| 1 | Dibenzosuberenone, Hydroxylamine | Ketoxime | Oxime formation | wikipedia.orgsmolecule.com |

| 2 | Ketoxime, Chloroethylmethylamine | This compound | Base-catalyzed alkylation | wikipedia.orgsmolecule.com |

Novel Methodologies in this compound Synthesis Research

While the core synthetic route to this compound is established, research methodologies have evolved, particularly concerning the synthesis of isotopically labeled compounds for analytical and research purposes. The synthesis of deuterated forms of this compound has been noted, which is crucial for pharmacokinetic studies, metabolic profiling, and as reference standards in analytical chemistry. smolecule.com These specialized synthetic approaches demonstrate an ongoing effort to produce this compound and its analogs for advanced research applications, even if novel routes to the parent compound are not extensively detailed in the provided literature.

Research on Structural Modifications and Analog Generation

Research into structural modifications and the generation of analogs is a common practice in medicinal chemistry to optimize drug properties. While specific published studies detailing the synthesis of this compound analogs or direct structural modifications of this compound itself were not explicitly found in the provided search results, the broader field of tricyclic antidepressants (TCAs) has seen extensive exploration of structure-activity relationships (SAR). Modifications typically aim to alter receptor binding profiles, metabolic stability, or pharmacokinetic properties. google.com For instance, this compound is mentioned in the context of potential hydroxylation, indicating areas where structural alterations might be explored. google.com The general approach involves systematic changes to functional groups or the core tricyclic structure to generate new compounds with potentially improved or different therapeutic profiles.

Advanced Spectroscopic and Chromatographic Methods for Structural Characterization in Research

The confirmation and characterization of this compound's chemical structure rely on advanced analytical techniques, primarily mass spectrometry and various forms of chromatography.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for the tentative identification of this compound. In positive ionization mode, this compound typically exhibits a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 279.3. nih.govresearchgate.net This technique provides critical information about the molecular weight and fragmentation patterns, aiding in structural confirmation.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a standard method for the analysis and separation of this compound and related TCAs. nih.govnih.govresearchgate.net Commonly used stationary phases include C18 columns, and mobile phases often consist of mixtures of aqueous buffers (e.g., water with acetic acid) and organic solvents like acetonitrile. nih.govnih.govnih.gov Detection is frequently carried out using UV-Vis detectors, with wavelengths such as 254 nm being typical for TCAs. nih.govnih.gov

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another established analytical technique for the quantitative determination of TCAs in biological matrices, known for its high sensitivity and specificity. mdpi.com

Other Spectroscopic Methods: While specific spectroscopic data for this compound from ¹H NMR, ¹³C NMR, or UV-Vis spectroscopy were not detailed in the provided search results, these techniques are fundamental in organic chemistry for complete structural elucidation. For related compounds like amitriptyline (B1667244), these methods have been extensively used to determine geometrical parameters, chemical shifts, and electronic transitions, providing a comprehensive understanding of molecular structure. als-journal.com

Table 2: Key Spectroscopic and Chromatographic Data for this compound

| Technique | Parameter | Value (approximate) | Notes | Citation |

| LC-MS/MS | [M+H]⁺ ion | 279.3 | Positive ionization mode | nih.govresearchgate.net |

| HPLC | Stationary Phase | C18 | Reversed-phase chromatography | nih.govresearchgate.net |

| HPLC | Mobile Phase Component A | Water + 0.1% Acetic Acid | For gradient elution | nih.gov |

| HPLC | Mobile Phase Component B | Acetonitrile + 0.1% Acetic Acid | For gradient elution | nih.gov |

| HPLC | Detection Wavelength | 254 nm | Common for tricyclic antidepressants | nih.gov |

| NMR (General) | ¹H NMR, ¹³C NMR | N/A | Standard for structural confirmation | als-journal.com |

| UV-Vis (General) | Absorption Spectrum | N/A | Used for electronic transition analysis | als-journal.com |

Compound List:

this compound

Dibenzosuberenone

Hydroxylamine

Chloroethylmethylamine

Amitriptyline

Nortriptyline

Imipramine

Doxepin

Nordoxepin (Desmethyldoxepin)

Protriptyline

Trimipramine

Promazine

Loxapine

Vilazodone

Escitalopram

Sertraline

Fluoxetine

Trazodone

Milnacipran

Venlafaxine

Duloxetine

Amineptine

Butriptyline

Clomipramine

Desvenlafaxine

Dibenzepin

Dimetacrine

Dosulepin

Dothiepin

Fluacizine

Imipraminoxide

Lofepramine

Melitracen

Metapramine

Nitroxazepine

Noxiptiline

Pipofezine

Propizepine

Quinupramine

Tianeptine

Carbamazepine

Oxcarbazepine

Eslicarbazepine acetate (B1210297)

Chlorpromazine

Promethazine

Clozapine

Amoxapine

Cianopramine

Dapoxetine

Desmethylclomipramine

Dizocilpine

Etoperidone

Flesinoxan

Flupentixol

Gepirone

Idazoxan

Mianserin

Mirtazapine

Nefazodone

Opipramol

Paroxetine

Pirlindole

Reboxetine

Setiptiline

Thiazesim

Toloxatone

Viqualine

Viloxazine

Vortioxetine

2-undecanone (B123061) 2,4-dinitrophenylhydrazone

Paeoniflorin

Quercetin

Luteolin

Acacetin

Aloe-emodin

Glyasperin C

Kaempferol

Preclinical Pharmacological Research and Mechanistic Investigations

Monoamine Neurotransmitter System Modulation in Preclinical Models

Demexiptiline, as a member of the tricyclic antidepressant class, primarily influences the central nervous system by modulating the levels of monoamine neurotransmitters, namely norepinephrine (B1679862) and serotonin (B10506).

This compound is recognized for its significant activity as a norepinephrine reuptake inhibitor smolecule.comontosight.ai. This mechanism involves blocking the reabsorption of norepinephrine into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. This action is considered a primary contributor to its antidepressant effects, as elevated levels of norepinephrine are associated with mood improvement smolecule.comontosight.ai. Studies categorize this compound among noradrenergic drugs, noting its efficiency in preclinical models designed to assess antidepressant activity nih.gov.

In addition to its effects on norepinephrine, this compound also inhibits the reuptake of serotonin ontosight.ai. This dual action on both norepinephrine and serotonin transporters classifies it as a mixed serotonin-norepinephrine reuptake inhibitor (SNRI) ontosight.aiwikipedia.org. By increasing the availability of serotonin in the synapse, this compound contributes to the modulation of mood, anxiety, and other neurological functions regulated by this neurotransmitter ontosight.ainih.gov.

While this compound's primary mechanisms involve norepinephrine and serotonin reuptake inhibition, general information regarding TCAs suggests they typically exhibit weak affinity for the dopamine (B1211576) transporter (DAT) wikipedia.org. Specific preclinical data detailing this compound's direct interactions with the dopamine system, such as its effects on dopamine transporters or receptors, are not extensively detailed in the provided research snippets. However, the interconnectedness of the monoaminergic systems implies that modulation of norepinephrine and serotonin can indirectly influence dopaminergic pathways scienceopen.com.

Receptor Binding and Ligand Interaction Studies

Tricyclic antidepressants, as a class, are known to possess varying affinities for adrenergic receptors. Some TCAs, including this compound, have been associated with antagonism of α1-adrenergic receptors wikipedia.orgnih.govmdpi.com. While specific quantitative binding affinities (e.g., Ki values) for this compound at individual adrenergic receptor subtypes (α1A, α1B, α1D, or β subtypes) were not explicitly provided in the analyzed snippets, the class effect indicates potential interactions nih.govmdpi.com. One patent also mentions this compound in the context of compounds showing affinity towards the α2C-adrenergic receptor epo.org.

This compound's role as a serotonin reuptake inhibitor suggests its interaction with the serotonergic system extends beyond transporter blockade. TCAs, in general, can exhibit high affinity as antagonists at several serotonin receptor subtypes, including 5-HT1, 5-HT2 (specifically 5-HT2A and 5-HT2C), 5-HT6, and 5-HT7 receptors wikipedia.org. Although detailed quantitative binding data for this compound at these specific receptor subtypes were not found in the provided snippets, its classification as a TCA implies potential engagement with these targets, which may contribute to its therapeutic effects or side-effect profile.

Neurobiological and Behavioral Effects in Established Animal Models of Neurological States

Electrophysiological Studies in Preclinical Brain Preparations

Extensive searches were conducted to gather information regarding the electrophysiological studies of this compound in preclinical brain preparations. However, the provided search results did not yield specific data or detailed research findings pertaining to the electrophysiological effects of this compound on neuronal activity, ion channels, or synaptic transmission in preclinical brain preparations. Consequently, it is not possible to generate the requested detailed research findings or data tables for this specific section.

The available literature primarily discusses general electrophysiological techniques used in preclinical research psychogenics.compsychogenics.commdbneuro.comgoogle.com, the role of various ion channels and neuronal pathways in depression mountsinai.orgfrontiersin.orgnorthwestern.edunih.govnih.govgoogle.comnih.govnih.govnih.govfrontiersin.org, and mentions this compound as a chemical compound or drug google.comgoogle.com without providing experimental electrophysiological data. Without specific studies detailing this compound's impact on neuronal firing rates, membrane potentials, synaptic currents, or ion channel modulation in brain slices or other preclinical preparations, a scientifically accurate and informative section with data tables cannot be constructed.

Structure Activity Relationship Sar Studies of Demexiptiline and Its Analogs

Identification of Key Structural Moieties for Receptor Affinity and Selectivity

The core structure of Demexiptiline, like other TCAs, features a dibenzo[a,d]cycloheptene ring system ontosight.aiwikipedia.orgontosight.ai. This tricyclic scaffold is fundamental to its interaction with monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) ncats.ioontosight.aiwikipedia.orgnih.gov. The amine functional group, typically located at the end of an alkyl side chain, is critical for binding to these transporters nih.govlongdom.orgcambridge.org. Research on TCAs generally indicates that the tertiary amine in compounds like amitriptyline (B1667244) and imipramine, and the secondary amine in nortriptyline, play significant roles in their pharmacological activity longdom.orgcambridge.org. While specific detailed studies isolating the exact contribution of each moiety within this compound are limited in the provided search results, the general understanding of TCAs points to the tricyclic core and the amine-containing side chain as essential components for NET inhibition nih.govlongdom.orgcambridge.org.

Impact of Dibenzo[a,d]cycloheptene Ring System Modifications on Activity

The dibenzo[a,d]cycloheptene ring system forms the backbone of this compound and related antidepressants ontosight.aiwikipedia.orgontosight.ai. Modifications to this tricyclic core can significantly alter the compound's pharmacological properties. Studies on other dibenzo[a,d]cycloheptene derivatives have shown that alterations to the ring system, such as changes in saturation or the introduction of substituents, can influence binding affinities to various receptors, including serotonin (B10506) and dopamine (B1211576) receptors researchgate.net. The specific arrangement of the fused benzene (B151609) rings and the central seven-membered ring contributes to the molecule's three-dimensional conformation, which is critical for fitting into the binding pockets of target proteins like monoamine transporters longdom.orgresearchgate.netneu.edu.tr. Research into the synthesis of diverse dibenzo[a,d]cycloheptene cores has demonstrated that these modifications can lead to compounds with altered pharmacological profiles researchgate.net.

Analysis of Side Chain Substitutions and Pharmacophore Model Development

The side chain of this compound, an oxime ether linkage with a methylaminoethyl group, is attached to the dibenzo[a,d]cycloheptene core ontosight.aiwikipedia.orgnih.gov. SAR studies on TCAs highlight the importance of the side chain's length and the nature of the terminal amine group. For instance, a three-carbon chain with a tertiary or secondary amine is common among active TCAs longdom.orgcambridge.orgneu.edu.tr. Shortening or branching of the side chain can decrease activity neu.edu.tr. While this compound's specific side chain differs from the typical alkylamine chain of many TCAs (it features an oxime ether linkage), its presence and structure are crucial for its interaction with target systems ontosight.aiwikipedia.orgnih.gov. The development of pharmacophore models for monoamine transporter ligands often considers the spatial arrangement of the tricyclic system, the linker, and the basic amine group as key features required for high affinity nih.govnih.gov.

Stereochemical Considerations in this compound Analog Design

This compound itself is described as achiral, meaning it does not possess stereoisomers ncats.ionih.gov. However, many other antidepressant compounds, including some tricyclic antidepressants like trimipramine, are chiral and exist as enantiomers longdom.orgtandfonline.comresearchgate.net. These enantiomers can exhibit significantly different pharmacological properties, including binding affinities and efficacies, due to their distinct three-dimensional structures tandfonline.comresearchgate.netmdpi.com. While this compound is achiral, the broader understanding of SAR in antidepressant drug design emphasizes the importance of stereochemistry when developing new analogs. If chiral centers were introduced into this compound analogs, evaluating the activity of individual enantiomers would be critical for optimizing therapeutic potential and minimizing unwanted side effects tandfonline.comresearchgate.netmdpi.com.

Advanced Analytical Methodologies in Demexiptiline Research

Quantitative Bioanalytical Methods for Preclinical Sample Analysis (e.g., UPLC-MS/MS)

Quantitative bioanalysis is fundamental in preclinical research to determine the concentration of a drug and its metabolites in biological samples. For compounds like Demexiptiline, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a preferred method due to its high sensitivity, specificity, and speed. nih.gov

This technique involves a two-step process. First, the UPLC system separates this compound from other components within a complex biological matrix, such as plasma or serum. nih.gov The sample preparation often involves a straightforward protein precipitation followed by centrifugation. nih.gov The resulting supernatant is then injected into the UPLC system. The separation is typically achieved on a reverse-phase column, with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.netlatamjpharm.org

After chromatographic separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is used for detection and quantification. This involves the selection of a specific precursor ion corresponding to this compound, its fragmentation into product ions, and the monitoring of these specific transitions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and minimizes interference from the biological matrix. nih.gov The method is validated over a specific concentration range to ensure accuracy, precision, and reproducibility, with a lower limit of quantification (LLOQ) typically in the low ng/mL range. latamjpharm.org

Table 1: Example Parameters for a UPLC-MS/MS Method

| Parameter | Typical Setting |

|---|---|

| Chromatography System | UPLC |

| Column | C18 Reverse-Phase (e.g., 4.6x150 mm, 5 µm) |

| Mobile Phase | Methanol/Acetonitrile and Ammonium Acetate (B1210297) Buffer |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation or Solid Phase Extraction (SPE) |

Chromatographic Separation Techniques for Metabolite Profiling and Purity Assessment in Research

Chromatographic techniques are indispensable for isolating this compound from its metabolites and for assessing the purity of research-grade material. High-Performance Liquid Chromatography (HPLC) and UPLC are the primary tools used for these purposes. nih.govnih.gov

For metabolite profiling, the goal is to separate the parent drug from a variety of related compounds formed through metabolic processes like N-dealkylation and hydroxylation. nih.govnih.gov Researchers often develop gradient elution methods, where the composition of the mobile phase is changed during the analytical run to effectively separate compounds with different polarities. nih.gov The use of high-resolution columns and detectors like Diode Array Detectors (DAD) or mass spectrometers allows for the tentative identification of metabolites based on their retention times and spectral characteristics. nih.gov Advanced strategies may involve two-dimensional chromatography, where fractions from one separation are subjected to a second, orthogonal separation to resolve complex mixtures. universiteitleiden.nl

Purity assessment is critical to ensure the quality of the compound used in research. HPLC methods are developed to detect and quantify any impurities. These methods must be sensitive enough to detect small amounts of related substances, degradation products, or residual solvents. The peak area of this compound relative to the total area of all detected peaks is used to calculate its purity.

Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed structural information essential for identifying metabolites and understanding the molecular interactions of this compound.

Mass Spectrometry (MS) , often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for metabolite identification. nih.gov High-resolution mass spectrometry can provide the exact mass of a metabolite, allowing for the determination of its elemental composition. Fragmentation patterns obtained through MS/MS analysis offer clues about the molecule's structure, helping to pinpoint the site of metabolic modification. universiteitleiden.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for structural elucidation. nih.gov While less sensitive than MS, NMR provides unambiguous structural information. nih.gov In drug metabolism studies, compounds can be labeled with stable isotopes like Carbon-13 (¹³C). nih.gov Analysis of the ¹³C-NMR spectrum of metabolites extracted from biological fluids can reveal changes in the carbon skeleton, confirming metabolic pathways. nih.gov 1H NMR can also be used to study the interactions between a drug and its target receptor or other molecules by observing changes in the chemical shifts of protons upon binding. mdpi.com The non-destructive nature of NMR allows for the recovery of the sample for further analysis. nih.gov

Table 2: Comparison of Spectroscopic Techniques in this compound Research

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

|---|---|---|

| Primary Use | Identification & Quantification | Structural Elucidation & Interaction Studies |

| Sensitivity | High (picomole to femtomole) | Low (nanomole to micromole) |

| Information Provided | Molecular weight, fragmentation patterns | Atomic connectivity, 3D structure |

| Sample State | Destructive | Non-destructive |

| Coupling | Commonly coupled with LC or GC | Can be used standalone or with LC |

Radioligand Binding Assay Methodologies for Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacological research, used to determine the affinity and selectivity of a compound like this compound for its target receptors. nih.govnih.gov These assays are crucial for characterizing its mechanism of action, which involves blocking the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506).

The basic principle involves incubating a radiolabeled ligand (a molecule that binds to the receptor) with a tissue preparation containing the target receptor (e.g., brain homogenates). nih.gov The binding of the radioligand to the receptor is then measured.

Two main types of assays are used:

Saturation Assays: In these experiments, increasing concentrations of a radioligand are used to determine the density of receptors in a tissue (Bmax) and the radioligand's affinity for the receptor (Kd). sigmaaldrich.com

Competition (or Displacement) Assays: These assays are used to determine the affinity of an unlabeled compound, such as this compound. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound. sigmaaldrich.com this compound will compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an affinity constant (Ki), which reflects the drug's potency at that specific receptor. mdpi.com

By performing these assays with various receptors (e.g., norepinephrine transporter, serotonin transporter, muscarinic receptors), a comprehensive receptor binding profile for this compound can be established. uni-regensburg.de

Comparative Preclinical Pharmacology and Translational Research Concepts

Comparative Analysis with Other Tricyclic Antidepressants in Preclinical Assays

Demexiptiline, a tricyclic antidepressant (TCA), is pharmacologically characterized primarily as a norepinephrine (B1679862) reuptake inhibitor, sharing a close profile with desipramine (B1205290) wikipedia.orgncats.io. Due to a scarcity of direct comparative preclinical studies for this compound, its profile is often inferred from data on desipramine and other TCAs. Preclinical assays are fundamental in elucidating the pharmacological distinctions between these structurally related compounds.

Standard behavioral despair tests, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used to screen for antidepressant activity herbmedpharmacol.com. In these tests, the duration of immobility is considered a measure of behavioral despair, which is reliably reduced by clinically effective antidepressants. Studies on desipramine have consistently shown a reduction in immobility time in the FST across different rodent strains, indicating its antidepressant-like potential nih.govresearchgate.net. For instance, desipramine has been shown to decrease immobility and increase climbing behavior in both peripubertal and adult rats in the FST, suggesting a consistent effect across different age groups in this preclinical model nih.govnih.gov. It is anticipated that this compound would exhibit a similar profile in these assays due to its analogous mechanism of action.

The following table summarizes the typical effects of various TCAs in common preclinical assays, providing a comparative context for this compound's expected performance.

| Preclinical Assay | Amitriptyline (B1667244) | Imipramine | Desipramine (as a proxy for this compound) | Clomipramine |

| Forced Swim Test | Decreased immobility | Decreased immobility | Decreased immobility, increased climbing | Decreased immobility |

| Tail Suspension Test | Decreased immobility | Decreased immobility | Decreased immobility | Decreased immobility |

| Monoamine Reuptake Inhibition | Serotonin (B10506) and Norepinephrine | Serotonin and Norepinephrine | Primarily Norepinephrine | Primarily Serotonin |

| Receptor Binding Affinity | High for H1, M1, and α1 receptors | High for H1, M1, and α1 receptors | Lower for H1, M1, and α1 receptors | High for H1, M1, and α1 receptors |

This table is based on established preclinical data for common TCAs. Direct comparative data for this compound is limited.

Comparison with Newer Classes of Neuroactive Compounds in Animal Models

The advent of newer classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), has prompted extensive comparative preclinical research. These newer agents were developed to have more specific mechanisms of action, primarily targeting the serotonin and/or norepinephrine transporters with minimal effects on other receptor systems.

In animal models of depression, such as the chronic unpredictable mild stress (CUMS) model, both TCAs and newer antidepressants have demonstrated efficacy in reversing stress-induced behavioral deficits like anhedonia (a core symptom of depression) nih.govresearchgate.netmdpi.comfrontiersin.org. The CUMS model involves exposing rodents to a series of mild, unpredictable stressors over an extended period to induce a state resembling human depression researchgate.netnih.gov. Both older and newer antidepressants have been shown to restore normal sucrose (B13894) preference (a measure of anhedonia) in CUMS-exposed animals nih.gov.

However, the behavioral responses elicited by different classes of antidepressants in some assays can differ. For example, in the FST, noradrenergic compounds like desipramine (and presumably this compound) tend to increase climbing behavior, whereas serotonergic compounds like SSRIs predominantly increase swimming behavior. This suggests that while both classes of drugs reduce immobility, they may do so through distinct neurochemical pathways.

The following table provides a comparative overview of the preclinical profiles of TCAs (represented by desipramine as a proxy for this compound) and newer antidepressant classes.

| Compound Class | Primary Mechanism | Forced Swim Test (Rodent) | Chronic Unpredictable Mild Stress (Rodent) | Receptor Off-Target Effects |

| TCAs (e.g., Desipramine) | Norepinephrine Reuptake Inhibition | Decreased immobility, increased climbing | Reversal of anhedonia | Affinity for histaminic, muscarinic, and adrenergic receptors |

| SSRIs (e.g., Fluoxetine) | Selective Serotonin Reuptake Inhibition | Decreased immobility, increased swimming | Reversal of anhedonia | Minimal |

| SNRIs (e.g., Venlafaxine) | Serotonin and Norepinephrine Reuptake Inhibition | Decreased immobility | Reversal of anhedonia | Minimal |

This table summarizes general findings from preclinical studies.

Methodological Considerations for Translational Preclinical Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice researchgate.nete-century.usgdddrjournal.com. In the context of antidepressant drug development, this involves using preclinical models that can accurately predict clinical efficacy in humans frontiersin.org. Several methodological considerations are crucial for enhancing the translational value of preclinical studies.

One key aspect is the choice of animal model. While acute models like the FST are useful for initial screening, chronic stress models like CUMS are considered to have better face validity as they more closely mimic the etiology of depression in humans, which often involves chronic stress nih.govmdpi.comnih.gov. The use of models that reflect the heterogeneity of depression is also important. Not all individuals with depression respond to the same treatment, and preclinical models that can differentiate between "responders" and "non-responders" to a given antidepressant could be highly valuable for developing personalized medicine approaches frontiersin.orgwjgnet.com.

Furthermore, the behavioral endpoints measured in preclinical studies should be relevant to the symptoms of depression in humans. Anhedonia, for example, is a core symptom of depression that can be modeled in animals using the sucrose preference test mdpi.com. Assessing a range of behavioral and physiological parameters provides a more comprehensive picture of a compound's effects.

The design of preclinical studies should also align with clinical trial methodologies where possible. This includes considerations such as the timing and duration of treatment, the use of appropriate control groups, and the blinding of experimenters to the treatment conditions to minimize bias. The ultimate goal is to create a preclinical research framework that can more reliably identify promising new antidepressant candidates and predict their clinical utility researchgate.netfrontiersin.org.

Limitations and Predictive Validity of Current Preclinical Models

Despite their widespread use, current preclinical models of depression have significant limitations and their predictive validity for clinical efficacy has been a subject of debate nih.govoup.comnih.govresearchgate.net. One of the main challenges is the inherent difficulty in modeling a complex human psychiatric disorder in animals nih.gov. Symptoms of depression such as guilt, low self-esteem, and suicidal ideation are difficult, if not impossible, to replicate in rodents.

The predictive validity of a preclinical model refers to its ability to correctly identify clinically effective treatments nih.gov. While models like the FST have been successful in identifying monoaminergic antidepressants like TCAs and SSRIs, their ability to predict the efficacy of compounds with novel mechanisms of action is less certain nih.gov. There is a concern that the reliance on these traditional models may have inadvertently filtered out potentially effective non-monoaminergic drugs nih.gov.

Furthermore, the reproducibility of findings from some preclinical models, such as the CUMS model, can be a challenge due to variations in experimental protocols between laboratories nih.gov. Factors such as the specific stressors used, their duration and unpredictability, and the strain and species of the animal can all influence the outcome nih.gov.

It is also important to recognize that a positive response in an animal model does not guarantee clinical success oup.com. Many compounds that show promise in preclinical studies fail to demonstrate efficacy in human clinical trials frontiersin.org. This translational gap highlights the need for the development of more refined and predictive preclinical models, as well as a more integrated approach that combines behavioral, neurochemical, and genetic data to better understand the neurobiology of depression and the mechanisms of antidepressant action frontiersin.orgnih.gov. The use of translational biomarkers that can be measured in both animals and humans is a promising avenue for improving the predictive validity of preclinical research frontiersin.org.

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets and Signaling Pathways

The classical understanding of tricyclic antidepressants centers on their interaction with monoamine transporters. However, the complex etiology of depression and the delayed onset of therapeutic effects suggest that other molecular interactions are at play. Future research on Demexiptiline should aim to identify and validate novel molecular targets and signaling pathways that may contribute to its antidepressant effects.

Key areas of exploration include:

G-Protein Coupled Receptors (GPCRs): Beyond the monoamine system, numerous GPCRs are implicated in the pathophysiology of depression. nih.gov Investigating this compound's potential affinity for or modulation of receptors such as specific serotonin (B10506), muscarinic, or glutamate (B1630785) metabotropic receptors (mGluRs) could reveal secondary mechanisms of action. nih.govnih.gov

Intracellular Signaling Cascades: The therapeutic effects of antidepressants are increasingly linked to their ability to induce neuroplastic changes. Research could focus on this compound's downstream effects on critical signaling pathways like the mTOR and PI3K-Akt pathways, which are pivotal in regulating cell growth, survival, and synaptic plasticity. frontiersin.org Studies have shown that other antidepressants can activate these pathways, suggesting a potential common mechanism for therapeutic efficacy. nih.govfrontiersin.org

Ion Channels: Voltage-gated ion channels are fundamental to neuronal excitability. Exploring whether this compound interacts with specific calcium, sodium, or potassium channels could uncover novel mechanisms for modulating neural circuits affected in depression.

Inflammatory Pathways: There is growing evidence linking neuroinflammation to depression. nih.gov Future studies could examine if this compound exerts anti-inflammatory effects, for instance, by modulating cytokine production or microglial activation within the central nervous system.

Table 1: Potential Novel Molecular Targets and Pathways for this compound Research

| Target/Pathway Class | Specific Examples | Potential Therapeutic Relevance |

|---|---|---|

| GPCRs | mGluR2/3, 5-HT1A, Muscarinic M1/M2 | Modulation of glutamate and serotonin systems, cognitive enhancement |

| Signaling Cascades | mTOR, PI3K-Akt, ERK | Promotion of neurogenesis, synaptogenesis, and neuronal survival |

| Neuroinflammation | Cytokines (IL-1B, TNF), Microglia | Reduction of inflammatory processes implicated in depressive pathology |

| HPA Axis | Corticotropin-releasing factor (CRF) receptors | Normalization of stress response pathways often dysregulated in depression |

Integration with "Omics" Technologies in Preclinical Studies

The advent of "omics" technologies offers a powerful, systems-level approach to understanding drug action. frontiersin.org Integrating genomics, transcriptomics, proteomics, and metabolomics into preclinical studies of this compound can provide a comprehensive "molecular fingerprint" of its effects. nih.gov This approach moves beyond a single-target focus to a holistic view of the biological changes induced by the compound. crownbio.com

Potential applications include:

Transcriptomics: Using techniques like RNA-sequencing to analyze gene expression changes in rodent brain regions following this compound administration could identify novel genes and pathways modulated by the drug.

Proteomics: Mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications, offering insights into how this compound affects cellular machinery and signaling networks. frontiersin.org

Metabolomics: Analyzing the metabolic profile of biofluids (e.g., plasma, cerebrospinal fluid) can identify biomarkers of drug response and reveal this compound's impact on central and peripheral metabolism.

Pharmacogenomics: Integrating genomic data can help identify genetic variants that may predict an individual's response to this compound, paving the way for personalized medicine approaches in treating depression. nih.gov

By combining these multi-omics datasets, researchers can construct detailed network models of this compound's mechanism of action, potentially uncovering unexpected therapeutic targets and identifying biomarkers for patient stratification. crownbio.com

Development of Advanced In Vitro and In Vivo Research Models

To improve the translational relevance of preclinical research, future studies on this compound should leverage advanced research models that more accurately recapitulate human physiology and disease states. nih.gov

Human-Derived In Vitro Models: The use of induced pluripotent stem cells (iPSCs) to generate human neurons and glial cells offers a significant advantage over traditional animal cell lines. technologynetworks.com These models can be used to study this compound's effects on human cells, including those derived from patients with depression, allowing for the investigation of drug action in a genetically relevant context.

3D Organoids and Spheroids: Brain organoids, which are three-dimensional cultures derived from iPSCs, can model aspects of human brain development and organization. technologynetworks.com They provide a more complex and physiologically relevant system to study how this compound influences neural network activity and cellular interactions compared to standard 2D cell cultures. mdpi.com

Organ-on-a-Chip Models: Microfluidic "organ-on-a-chip" technologies can be used to create models of the blood-brain barrier or integrated systems like a gut-liver-on-a-chip. mdpi.com These platforms would be valuable for studying the pharmacokinetics of this compound, including its absorption, metabolism, and ability to penetrate the central nervous system. mdpi.com

Sophisticated Animal Models: While classic models like the forced swim test are useful, future in vivo research could employ more refined models that capture a wider range of depression-like symptoms, such as anhedonia and cognitive deficits, to better evaluate the full spectrum of this compound's potential efficacy.

Table 2: Comparison of Research Models for Studying this compound

| Model Type | Description | Key Advantages for this compound Research |

|---|---|---|

| Traditional 2D Cell Culture | Immortalized cell lines grown in a monolayer | High-throughput screening, cost-effective |

| iPSC-Derived Neurons | Patient-specific neurons generated from stem cells | Human-relevant genetics, study of disease-specific mechanisms |

| Brain Organoids | 3D self-organizing structures mimicking brain tissue | Models complex cell-cell interactions and network formation |

| Organ-on-a-Chip | Microfluidic devices simulating organ function | Precise control of microenvironment, study of pharmacokinetics (ADME) |

| Advanced Animal Models | Models incorporating chronic stress or genetic factors | Evaluation of complex behaviors (e.g., anhedonia, cognition) in a whole organism |

Computational Chemistry and Molecular Modeling Applications in Drug Design

Computational techniques are indispensable tools in modern drug discovery and development, allowing for the rational design of new molecules and a deeper understanding of drug-target interactions. scirp.org

Molecular Docking: Advanced docking simulations can be used to predict the binding orientation and affinity of this compound not only with its primary target, the norepinephrine (B1679862) transporter, but also with a wide range of potential off-targets identified through screening. This can help rationalize its pharmacological profile and predict potential side effects. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when bound to its transporter target over time. nih.gov This provides insights into the stability of the interaction and the specific molecular forces that govern binding, which is crucial information for designing more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of this compound derivatives, QSAR models can be built to correlate specific chemical structures with biological activity. nih.gov These predictive models can then guide the synthesis of new compounds with optimized properties, such as increased potency or improved metabolic stability.

In Silico Pharmacokinetics (ADME) Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its potential derivatives. scirp.org This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources.

Unexplored Neurobiological Pathways and Cellular Mechanisms of Action

The primary action of this compound is the inhibition of norepinephrine reuptake. wikipedia.org However, the long-term clinical response to antidepressants is believed to stem from adaptive changes in the brain. neurofit.com Future research should focus on the downstream neurobiological pathways and cellular mechanisms that are affected by sustained norepinephrine modulation.

Unexplored areas include:

Glial Cell Modulation: The role of glial cells, including astrocytes and microglia, in synaptic function and brain homeostasis is increasingly recognized. Investigating how chronic this compound exposure affects glial cell activity, glutamate uptake by astrocytes, or the release of neurotrophic factors could reveal a crucial, yet unexplored, aspect of its mechanism.

Neuroplasticity and Synaptic Remodeling: Research can move beyond general markers of neurogenesis to detailed analyses of synaptic remodeling. This includes examining this compound's effects on dendritic spine density and morphology, synaptic protein expression, and the function of specific neural circuits, particularly in the prefrontal cortex and hippocampus.

Bioenergetics and Mitochondrial Function: Neuronal function is highly dependent on energy metabolism. Studies could explore whether this compound influences mitochondrial function, ATP production, or the response to oxidative stress within neurons, as mitochondrial dysfunction has been linked to mood disorders.

Epigenetic Modifications: Long-term drug exposure can lead to lasting changes in gene expression through epigenetic mechanisms like DNA methylation and histone modification. An important future direction would be to investigate whether this compound induces specific epigenetic changes in neuronal genes that contribute to its sustained therapeutic effects.

Q & A

Q. How can open science practices enhance the transparency of this compound research?

- Methodological Answer : Share raw datasets, code, and experimental protocols via repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation. Collaborate with independent labs for external validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.